molecular formula C17H21NO4S B8545566 2-(5-(4-Methoxybenzyloxy)-2,2-dimethyl-1,3-dioxan-5-yl)thiazole

2-(5-(4-Methoxybenzyloxy)-2,2-dimethyl-1,3-dioxan-5-yl)thiazole

Cat. No. B8545566
M. Wt: 335.4 g/mol
InChI Key: AWBGTUUJDXGSKR-UHFFFAOYSA-N
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Patent
US08691810B2

Procedure details

To a solution of the 2-(5-(4-methoxybenzyloxy)-2,2-dimethyl-1,3-dioxan-5-yl)thiazole (Example 11B) (8.0 g, 23.85 mmol) in methanol (239 mL) was added copper(II) chloride dihydrate (12.20 g, 71.6 mmol) in a single portion. The mixture was heated to 70° C. for 1 hour. The reaction was cooled to room temperature and concentrated to a volume of ˜50 mL under reduced pressure. The solution was diluted with saturated aqueous ammonium chloride solution (100 mL) and ethyl acetate (150 mL). The layers were separated, and the aqueous layer was extracted with additional ethyl acetate (2×100 mL). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound. MS ESI(+) m/z 296.3 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
239 mL
Type
solvent
Reaction Step One
Name
copper(II) chloride dihydrate
Quantity
12.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]([CH2:7][O:8][C:9]2([C:17]3[S:18][CH:19]=[CH:20][N:21]=3)[CH2:14][O:13]C(C)(C)[O:11][CH2:10]2)=[CH:5][CH:4]=1>CO.O.O.[Cu](Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][O:8][C:9]([C:17]2[S:18][CH:19]=[CH:20][N:21]=2)([CH2:14][OH:13])[CH2:10][OH:11])=[CH:22][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=C(COC2(COC(OC2)(C)C)C=2SC=CN2)C=C1
Name
Quantity
239 mL
Type
solvent
Smiles
CO
Name
copper(II) chloride dihydrate
Quantity
12.2 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ˜50 mL under reduced pressure
ADDITION
Type
ADDITION
Details
The solution was diluted with saturated aqueous ammonium chloride solution (100 mL) and ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COC(CO)(CO)C=2SC=CN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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